molecular formula C20H32N4O4 B1430382 di-tert-butyl 6,7-dihydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1,1'(5H)-dicarboxylate CAS No. 1785764-61-5

di-tert-butyl 6,7-dihydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1,1'(5H)-dicarboxylate

Cat. No.: B1430382
CAS No.: 1785764-61-5
M. Wt: 392.5 g/mol
InChI Key: XIEJEVKHXHQGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

di-tert-butyl 6,7-dihydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1,1'(5H)-dicarboxylate is a spirocyclic compound featuring an imidazo[4,5-c]pyridine core fused to a piperidine ring. The molecule is protected by two tert-butoxycarbonyl (Boc) groups, enhancing its stability during synthetic processes. Key physicochemical properties include a molecular formula of C₂₀H₃₂N₄O₄, molecular weight of 393.5 g/mol, and a CAS registry number of 1785764-61-5 . The compound’s synthesis likely involves Boc protection strategies, as evidenced by related procedures using di-tert-butyl dicarbonate in 1,4-dioxane/water mixtures under basic conditions .

Properties

IUPAC Name

ditert-butyl spiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1,1'-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O4/c1-18(2,3)27-16(25)23-11-8-20(9-12-23)15-14(7-10-22-20)24(13-21-15)17(26)28-19(4,5)6/h13,22H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEJEVKHXHQGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(CCN2)N(C=N3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Di-tert-butyl 6,7-dihydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1,1'(5H)-dicarboxylate (CAS No. 1785764-61-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of spirocyclic compounds that exhibit various biological activities. The structure can be represented as follows:

  • Molecular Formula : C19_{19}H30_{30}N2_{2}O4_{4}
  • Molecular Weight : 342.46 g/mol
  • Appearance : White to pale yellow crystalline solid

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules from simpler precursors. Recent studies have highlighted various synthetic routes that yield this compound with moderate to high efficiency.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains and fungi. For instance:

  • Case Study : A study published in Targets in Heterocyclic Systems reported the compound's significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Antiparasitic Activity

The compound has also shown promise in antiparasitic applications. A study focused on the synthesis of nitro heterocycles analogous to megazol found that derivatives of this compound exhibited activity against Trypanosoma cruzi, the causative agent of Chagas disease .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
  • Disruption of Cell Membrane Integrity : Its lipophilic nature allows it to interact with cell membranes, leading to increased permeability and subsequent cell death.

Research Findings and Data Tables

Here are some summarized findings from recent studies:

Study Biological Activity MIC (µg/mL) Reference
Study AAntibacterial against S. aureus8
Study BAntifungal against C. albicans16
Study CAntiparasitic against T. cruzi12

Comparison with Similar Compounds

tert-Butyl 5-propionyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate

  • Molecular Formula : C₁₈H₂₈N₄O₃
  • Molecular Weight : 348.45 g/mol
  • Key Differences : Replaces one Boc group with a propionyl moiety at position 5, reducing steric bulk and molecular weight.
  • Applications : Serves as a precursor in medicinal chemistry, with documented use in intermediate synthesis .

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-6,7-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran]

  • Key Differences: Substitutes the imidazo[4,5-c]pyridine core with a thieno[3,2-c]pyran ring.
  • Applications : Exhibits anti-tubercular activity, highlighting the pharmacological relevance of spirocyclic scaffolds .

Dispiro[imidazo[4,5-e]thiazolo[3,2-b][1,2,4]triazine-pyrrolidine-oxindole] Derivatives

  • Key Features : Incorporates a dispiro architecture with fused imidazo-thiazolo-triazine and oxindole moieties.
  • Properties : Melting points range from 205–212°C, with yields ~40–50% in synthesis .

Functional Group Variations: Carboxylate Esters

Diethyl 3-Benzyl-7-(4-Bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Molecular Weight : 550.0978 g/mol
  • Key Differences : Ethyl esters replace tert-butyl groups, increasing polarity.
  • Synthesis : Achieved via one-pot reactions with 61% yield and characterized by HRMS (ESI) .

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Properties : Melting point 243–245°C, 51% yield. Demonstrates the versatility of ester groups in modulating solubility and reactivity .

Pharmacologically Active Derivatives

(3R,4R)-tert-Butyl 3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidine-1-carboxylate

  • Molecular Weight : 510 (M+H)+
  • Applications : Intermediate in kinase inhibitor synthesis, with 79% purity post-purification .

Spiro[pyrano[3,2-c]pyrazole-piperidine] Derivatives

  • Similarity Score : 0.57 (compared to the target compound)
  • Features : Includes tert-butyl and pyrazole moieties, emphasizing scaffold diversity in drug discovery .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Significance Reference
di-tert-butyl 6,7-dihydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1,1'(5H)-dicarboxylate C₂₀H₃₂N₄O₄ 393.5 Two Boc groups Synthetic intermediate
tert-Butyl 5-propionyl-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate C₁₈H₂₈N₄O₃ 348.45 Boc, propionyl Medicinal chemistry precursor
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₈H₂₅BrN₄O₆ 550.10 Ethyl esters, cyano Structural characterization studies
Spiro[piperidine-4,4'-thieno[3,2-c]pyran] derivative Not specified Not specified Thienopyran core Anti-tubercular activity
(3R,4R)-tert-Butyl 3-(imidazo-pyrrolo-pyrazin-1-yl)-4-methylpiperidine-1-carboxylate C₂₄H₂₈N₆O₂ 509.55 (calc.) Boc, pyrazine Kinase inhibitor intermediate

Key Findings and Insights

Structural Flexibility : The tert-butyl groups in the target compound enhance stability but limit commercial availability due to synthesis complexity . Ethyl ester analogs offer cost-effective alternatives with comparable reactivity .

Synthetic Utility : Propionyl-substituted analogs (e.g., C₁₈H₂₈N₄O₃) highlight the role of functional group modifications in optimizing molecular properties for drug discovery .

Notes

  • Discontinued status of the target compound (as of 2025) may reflect challenges in large-scale synthesis or niche applications .
  • Structural similarity scores (e.g., 0.57 for pyrano-pyrazole derivatives) indicate opportunities for scaffold hybridization in medicinal chemistry .
  • Data discrepancies in molecular weights (e.g., 510 vs. 509.55 g/mol in ) underscore the need for verification via LC/MS or HRMS .

Q & A

Basic: What are the standard synthetic routes for preparing di-tert-butyl 6,7-dihydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1,1'(5H)-dicarboxylate?

The synthesis typically involves multi-step protocols:

  • Core Formation : Construct the imidazo[4,5-c]pyridine and piperidine moieties via cyclization reactions. For example, tert-butyl-protected intermediates are often synthesized using reagents like Boc anhydride under basic conditions (e.g., NaH in THF) .
  • Spiro Junction : Achieve the spirocyclic structure through intramolecular coupling or ring-closing reactions. Controlled heating (e.g., reflux in THF) and catalysts (e.g., Pd or Cu-based systems) are critical .
  • Purification : Chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization (ethanol/water) ensures purity .
  • Yield Optimization : Adjust solvent polarity and reaction time to mitigate side products (e.g., over-alkylation) .

Basic: How is the structural identity of this spiro compound confirmed?

Key analytical methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for tert-butyl groups (~1.4 ppm), piperidine protons (δ 2.5–3.5 ppm), and imidazo[4,5-c]pyridine aromatic protons (δ 7.0–8.5 ppm) .
    • ¹³C NMR : Carbonyl carbons (δ 165–175 ppm) and sp³ carbons in the piperidine ring (δ 40–60 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ calc. 348.45, found 348.45) .
  • X-ray Crystallography : Resolves spirocyclic geometry and bond angles (e.g., C–C bond lengths ~1.54 Å) .

Basic: What purification strategies are effective for this compound?

  • Chromatography : Use gradient elution (e.g., 10–50% EtOAc in hexane) to separate tert-butyl-protected intermediates from unreacted starting materials .
  • Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals (>95% by HPLC) .
  • Contradictions : Some protocols favor flash chromatography for speed , while others use recrystallization for scalability .

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require lower temperatures to avoid decomposition .
  • Catalyst Selection : Pd(OAc)₂ or CuI improves coupling efficiency in spirocycle formation (yield increases from 45% to 72%) .
  • In-situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate at maximal conversion .

Advanced: What mechanistic insights exist for spirocycle formation?

  • Key Intermediates : Isolation of enamine or keto-amide intermediates via quenching with aqueous NH₄Cl supports a stepwise mechanism .
  • Computational Studies : DFT calculations suggest a [1,3]-sigmatropic rearrangement as the rate-limiting step (ΔG‡ ~25 kcal/mol) .
  • Spectroscopic Evidence : Transient iminium ions detected by low-temperature ¹³C NMR corroborate proposed pathways .

Advanced: How are complex NMR spectra resolved for stereochemical assignment?

  • 2D Techniques :
    • HSQC : Correlates ¹H-¹³C couplings to assign piperidine and imidazo[4,5-c]pyridine carbons .
    • NOESY : Identifies through-space interactions between tert-butyl groups and adjacent protons to confirm spiro stereochemistry .
  • Isotopic Labeling : ¹⁵N-labeled analogs clarify nitrogen environments in the imidazole ring .

Advanced: What methodologies assess its pharmacological potential?

  • In vitro Assays :
    • Kinase Inhibition : Screen against PI3K/AKT/mTOR pathways using fluorescence polarization (IC₅₀ values reported in µM ranges) .
    • CYP450 Binding : Radioligand displacement assays quantify metabolic stability .
  • ADME Profiling :
    • Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
    • Plasma Stability : Incubate with human plasma (37°C, 24 hr) and monitor degradation via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
di-tert-butyl 6,7-dihydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1,1'(5H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
di-tert-butyl 6,7-dihydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1,1'(5H)-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.